3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound characterized by its piperidine ring structure, which is substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of piperidine with appropriate alkylating agents to introduce the aminoethyl and methyl groups. The esterification step involves reacting the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced to amines.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Alkyl halides and strong bases are often used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperidines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibitors, receptor ligands, and other bioactive molecules. Its structural similarity to certain neurotransmitters may make it useful in neurological research.
Medicine: In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of pain management and neurological disorders.
Industry: In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. For example, in drug development, it may interact with specific receptors or enzymes, leading to biological responses. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Piperidine derivatives
Benzyl esters
Aminoethyl compounds
Uniqueness: 3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity set it apart from simpler piperidine derivatives.
Properties
IUPAC Name |
benzyl 3-[2-aminoethyl(methyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18(11-9-17)15-8-5-10-19(12-15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKAPJWLYWCIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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